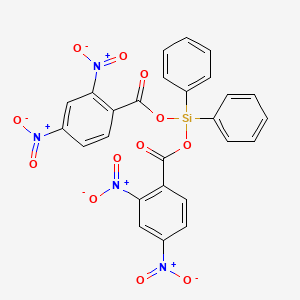

Diphenylsilanediol bis(2,4-dinitrobenzoate)

Description

Diphenylsilanediol bis(2,4-dinitrobenzoate) is a silanediol derivative esterified with two 2,4-dinitrobenzoate groups. The silanediol backbone (diphenylsilanediol) is known for enhancing thermal stability and chemical resistance in coatings and sealants, particularly in aerospace and automotive industries . The addition of 2,4-dinitrobenzoate groups introduces nitro functionalities, which may alter its reactivity, biodegradability, and physical properties compared to simpler silanediol esters. This compound’s unique structure combines the robustness of siloxane chemistry with the electron-withdrawing effects of nitro groups, making it a subject of interest in material science and environmental studies.

Properties

CAS No. |

129459-89-8 |

|---|---|

Molecular Formula |

C26H16N4O12Si |

Molecular Weight |

604.5 g/mol |

IUPAC Name |

[(2,4-dinitrobenzoyl)oxy-diphenylsilyl] 2,4-dinitrobenzoate |

InChI |

InChI=1S/C26H16N4O12Si/c31-25(21-13-11-17(27(33)34)15-23(21)29(37)38)41-43(19-7-3-1-4-8-19,20-9-5-2-6-10-20)42-26(32)22-14-12-18(28(35)36)16-24(22)30(39)40/h1-16H |

InChI Key |

QHPREWLYQOTJOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Diphenylsilanediol bis(2,4-dinitrobenzoate) is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biological studies to investigate its interactions with biological macromolecules. Medicine: Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through its interactions with molecular targets and pathways. The exact mechanism depends on the specific application, but it generally involves binding to specific sites on enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Ethyl 3,5-dinitrobenzoate : A nitrobenzoate ester with nitro groups at the 3,5-positions .

- Methyl 3,5-dinitrobenzoate : Similar to ethyl 3,5-dinitrobenzoate but with a methyl ester group .

- Propanedioic acid, (2,4-dinitrobenzoyl)-, diethyl ester : A diethyl ester with a 2,4-dinitrobenzoyl substituent .

Table 1: Structural Comparison

| Compound | Nitro Group Positions | Ester Group | Backbone |

|---|---|---|---|

| Diphenylsilanediol bis(2,4-dinitrobenzoate) | 2,4 | Diphenylsilanediol | Silanediol |

| Ethyl 3,5-dinitrobenzoate | 3,5 | Ethyl | Benzoic acid |

| Methyl 3,5-dinitrobenzoate | 3,5 | Methyl | Benzoic acid |

| Propanedioic acid, (2,4-dinitrobenzoyl)-, diethyl ester | 2,4 | Diethyl | Propanedioic acid |

Physical and Chemical Properties

Thermal Stability

Diphenylsilanediol derivatives exhibit superior thermal stability due to the siloxane backbone, which resists degradation at high temperatures. In contrast, alkyl nitrobenzoates like ethyl 3,5-dinitrobenzoate have lower thermal stability, with a melting point of 94–95°C .

Density and Solubility

Ethyl 3,5-dinitrobenzoate has a density of 1.2950 g/cm³ , while methyl 3,5-dinitrobenzoate (CAS 2702-58-1) has a molecular weight of 226.15 g/mol . The bulkier diphenylsilanediol backbone likely increases density and reduces solubility in polar solvents compared to alkyl esters.

Biodegradation

Nitro group positions critically influence biodegradability. The silanediol backbone may further impede microbial degradation due to its synthetic stability .

Toxicity and Reactivity

2,4-Dinitrobenzoate derivatives are less bioreactive than 2-nitrobenzoate, as evidenced by their inability to activate specific bioreporter pathways .

Biological Activity

Diphenylsilanediol bis(2,4-dinitrobenzoate) is a compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological effects, mechanisms of action, and potential applications in pharmacology and toxicology.

Diphenylsilanediol bis(2,4-dinitrobenzoate) is derived from diphenylsilanediol, a silanol compound known for its stability and ability to form hydrogen-bonded structures. The introduction of the 2,4-dinitrobenzoate moiety enhances its chemical reactivity and biological profile.

Anticonvulsant Properties

Research indicates that diphenylsilanediol can act as an anticonvulsant, similar to phenytoin. It has been shown to influence neuronal excitability and may provide therapeutic benefits in seizure disorders .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of diphenylsilanediol bis(2,4-dinitrobenzoate). In aquatic organisms such as Daphnia pulex, the compound demonstrated varying levels of toxicity, indicating potential environmental impacts. The 50% lethal concentration (LC50) values suggest that it poses a risk to sensitive aquatic species .

Study on Aquatic Toxicity

A study conducted on the aquatic toxicity of related compounds revealed that diphenylsilanediol derivatives could exhibit significant toxicity under specific conditions. The research found that chronic exposure led to notable reproductive inhibition in cladocerans, highlighting the need for further investigations into the ecological risks associated with these compounds .

Pharmacokinetic Profile

In a pharmacokinetic study, diphenylsilanediol derivatives were evaluated for their absorption and distribution in biological systems. The findings indicated favorable pharmacokinetic properties, suggesting potential for further development as therapeutic agents .

The biological activity of diphenylsilanediol bis(2,4-dinitrobenzoate) is thought to be mediated through several mechanisms:

- Ion Channel Modulation : Similar to phenytoin, it may modulate voltage-gated sodium channels, influencing neuronal firing rates.

- Reactive Oxygen Species (ROS) Generation : The dinitrobenzoate moiety could facilitate ROS production, contributing to cytotoxic effects observed in certain studies.

- Interaction with Proteins : Potential interactions with specific proteins involved in cellular signaling pathways may also play a role in its biological effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.